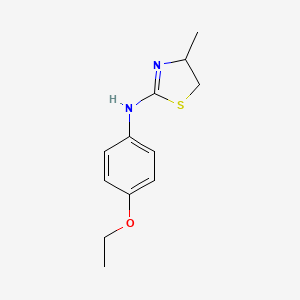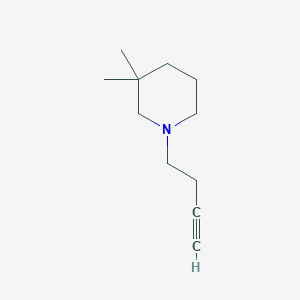
1-(4-methoxyphenyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
“1-(4-methoxyphenyl)-1H-1,2,4-triazole” is a chemical compound that belongs to the family of triazoles . It’s a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been studied. For instance, the synthesis of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed using Saccharomyces uvarum as a biocatalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). Theoretical and experimental results often show good agreement .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methodologies. Biotransformation is one of the most preferred methodologies that have many advantages compared to chemical catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the vibrational wavenumbers of the structure can be computed using DFT .Applications De Recherche Scientifique
Cholinesterase Inhibitory Potential
Research by Arfan et al. (2018) has explored the enzymatic potential of derivatives of 1-(4-methoxyphenyl)-1H-1,2,4-triazole, particularly as cholinesterase inhibitors. These derivatives demonstrated significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting their potential application in conditions where cholinesterase inhibition is beneficial (Arfan et al., 2018).
Corrosion Inhibition
The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This research, conducted by Bentiss et al. (2009), demonstrates that the compound can significantly inhibit acidic corrosion, even at low concentrations, and suggests potential applications in protecting metals from acidic corrosion (Bentiss et al., 2009).
Preparation of Ester Derivatives
Toumani (2017) explored the preparation of various ester derivatives involving this compound. This research emphasizes the versatility of the compound in synthesizing different ester derivatives, which could have various biological applications (Toumani, 2017).
Antioxidant Activity
Research on compounds containing the 1,2,4-triazole ring, including those with 4-methoxyphenyl substituents, indicates a wide spectrum of biological activities, including antioxidant properties. Gürbüz et al. (2020) synthesized new compounds with potential antioxidant applications, highlighting the compound's role in pharmaceutical chemistry (Gürbüz et al., 2020).
Molecular Structure Analysis
The research by Kesternich et al. (2010) on 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone emphasizes the importance of understanding the molecular structure of this compound derivatives for potential applications in various fields, including pharmaceuticals and materials science (Kesternich et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-10-6-11-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCOAUMJBFQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68377-33-3 | |
| Record name | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

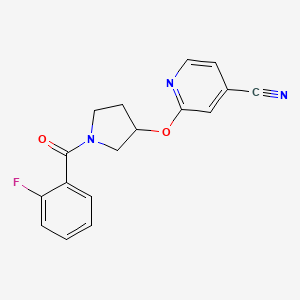
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)
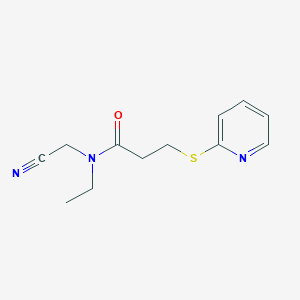

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)


![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
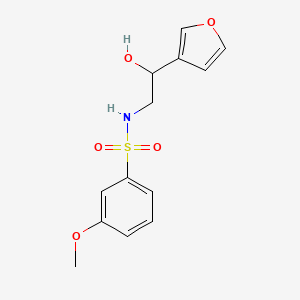
![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

